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Introduction
N-(4-Methoxyphenyl)-3-oxobutanamide, also known as acetoacet-p-anisidide, is a fine

chemical intermediate with the molecular formula C₁₁H₁₃NO₃. It plays a significant role as a

coupling component in the synthesis of azo dyes and pigments, particularly for achieving

yellow and orange hues. Given its industrial importance, a thorough understanding of its

molecular structure is paramount for quality control, reaction monitoring, and the development

of new applications. This guide provides a comprehensive analysis of the spectroscopic data of

N-(4-Methoxyphenyl)-3-oxobutanamide, offering insights from Nuclear Magnetic Resonance

(NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS). The interpretation of this

data is presented from the perspective of a seasoned application scientist, emphasizing not

just the data itself, but the rationale behind the analytical techniques and the structural

deductions derived from them.

Molecular Structure and Isomerism
A key feature of N-(4-Methoxyphenyl)-3-oxobutanamide is its potential for keto-enol

tautomerism, a phenomenon common in β-dicarbonyl compounds. This equilibrium between

the keto and enol forms can influence its reactivity and is often observable in spectroscopic

analyses, particularly NMR. The choice of solvent and temperature can affect the equilibrium

between these two forms.
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Caption: Keto-enol tautomerism in N-(4-Methoxyphenyl)-3-oxobutanamide.

Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is arguably the most powerful tool for elucidating the structure of organic

molecules in solution. By probing the magnetic properties of atomic nuclei, it provides detailed

information about the chemical environment, connectivity, and stereochemistry of atoms within

a molecule.

Experimental Protocol: ¹H and ¹³C NMR
A standard protocol for acquiring high-resolution ¹H and ¹³C NMR spectra involves dissolving

the sample in a deuterated solvent to minimize solvent interference.

Sample Preparation: Dissolve approximately 5-10 mg of N-(4-Methoxyphenyl)-3-
oxobutanamide in 0.6-0.7 mL of deuterated chloroform (CDCl₃) or dimethyl sulfoxide

(DMSO-d₆). The choice of solvent can influence the keto-enol equilibrium.

Instrumentation: Utilize a 400 or 500 MHz NMR spectrometer for data acquisition.

¹H NMR Acquisition: Acquire the proton NMR spectrum using a sufficient number of scans to

achieve a good signal-to-noise ratio.

¹³C NMR Acquisition: Acquire the carbon-13 NMR spectrum. Due to the low natural

abundance of ¹³C, a greater number of scans is typically required. Techniques like DEPT

(Distortionless Enhancement by Polarization Transfer) can be employed to differentiate

between CH, CH₂, and CH₃ groups.

¹H NMR Spectral Data and Interpretation
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The ¹H NMR spectrum of N-(4-Methoxyphenyl)-3-oxobutanamide in its predominant keto

form is expected to show distinct signals corresponding to the aromatic, methoxy, methylene,

and methyl protons.

Chemical Shift (δ)
ppm

Multiplicity Integration Assignment

~7.4 Doublet 2H Ar-H (ortho to -NH)

~6.8 Doublet 2H Ar-H (ortho to -OCH₃)

~3.8 Singlet 3H -OCH₃

~3.6 Singlet 2H -COCH₂CO-

~2.3 Singlet 3H -COCH₃

~9.0 Singlet (broad) 1H -NH-

Interpretation:

The aromatic protons on the p-methoxyphenyl ring are expected to appear as two doublets

due to ortho-coupling. The protons closer to the electron-withdrawing amide group will be

deshielded and appear at a higher chemical shift (~7.4 ppm) compared to the protons

adjacent to the electron-donating methoxy group (~6.8 ppm).

The singlet at ~3.8 ppm is characteristic of the methoxy group protons.

The methylene protons flanked by two carbonyl groups in the keto form are chemically

equivalent and thus appear as a single peak at around 3.6 ppm.

The terminal methyl protons of the acetyl group are observed as a singlet at approximately

2.3 ppm.

The amide proton typically appears as a broad singlet at a higher chemical shift (~9.0 ppm),

and its position can be sensitive to concentration and solvent.

¹³C NMR Spectral Data and Interpretation
The ¹³C NMR spectrum provides information on the carbon framework of the molecule.
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Chemical Shift (δ) ppm Assignment

~205 Ketone C=O

~165 Amide C=O

~156 Ar-C (attached to -OCH₃)

~131 Ar-C (attached to -NH)

~122 Ar-C (ortho to -NH)

~114 Ar-C (ortho to -OCH₃)

~55 -OCH₃

~50 -COCH₂CO-

~30 -COCH₃

Interpretation:

The two carbonyl carbons are the most deshielded, with the ketone carbonyl appearing at a

higher chemical shift (~205 ppm) than the amide carbonyl (~165 ppm).

The aromatic carbons show distinct signals, with the carbon attached to the electronegative

oxygen of the methoxy group appearing at a high chemical shift (~156 ppm).

The methoxy carbon itself is found at around 55 ppm.

The methylene carbon and the methyl carbon of the oxobutanamide chain appear in the

upfield region of the spectrum.

Infrared (IR) Spectroscopy
IR spectroscopy is a rapid and effective technique for identifying the functional groups present

in a molecule. It works on the principle that chemical bonds vibrate at specific frequencies, and

when irradiated with infrared light, they absorb energy at frequencies corresponding to their

vibrational modes.
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Experimental Protocol: FT-IR
For a solid sample like N-(4-Methoxyphenyl)-3-oxobutanamide, the spectrum can be

obtained using the KBr pellet method or as a thin film.

KBr Pellet Method: Grind a small amount of the sample (1-2 mg) with anhydrous potassium

bromide (KBr) (100-200 mg). Press the mixture into a translucent pellet using a hydraulic

press.

Thin Film Method: Dissolve a small amount of the compound in a volatile solvent like

methylene chloride. Apply a drop of the solution onto a salt plate (e.g., NaCl or KBr) and

allow the solvent to evaporate, leaving a thin film of the sample.

Data Acquisition: Place the prepared sample in the spectrometer and record the spectrum,

typically in the range of 4000-400 cm⁻¹.

IR Spectral Data and Interpretation
The IR spectrum of N-(4-Methoxyphenyl)-3-oxobutanamide will exhibit characteristic

absorption bands for its functional groups.
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Wavenumber (cm⁻¹) Intensity Assignment

~3300 Medium N-H stretch (amide)

~3100-3000 Medium Aromatic C-H stretch

~2950 Medium Aliphatic C-H stretch

~1715 Strong C=O stretch (ketone)

~1670 Strong C=O stretch (Amide I)

~1600, ~1510 Strong Aromatic C=C stretch

~1540 Medium N-H bend (Amide II)

~1240 Strong
Asymmetric C-O-C stretch

(ether)

~1030 Medium
Symmetric C-O-C stretch

(ether)

Interpretation:

A key feature is the presence of two distinct carbonyl peaks. The peak at a higher

wavenumber (~1715 cm⁻¹) corresponds to the ketone C=O stretch, while the one at a lower

frequency (~1670 cm⁻¹) is due to the amide C=O (Amide I band). The lower frequency of the

amide carbonyl is due to resonance with the nitrogen lone pair.

The N-H stretching vibration of the secondary amide appears around 3300 cm⁻¹.

The aromatic C=C stretching vibrations are observed in the 1600-1510 cm⁻¹ region.

The strong band around 1240 cm⁻¹ is characteristic of the asymmetric C-O-C stretching of

the aryl ether.

Mass Spectrometry (MS)
Mass spectrometry is an analytical technique that measures the mass-to-charge ratio (m/z) of

ions. It is used to determine the molecular weight of a compound and can provide information

about its structure through the analysis of fragmentation patterns.

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 6 / 11 Tech Support

https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b109748?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Experimental Protocol: Electron Ionization (EI)-MS
Electron ionization is a hard ionization technique that leads to significant fragmentation, which

is useful for structural elucidation.

Sample Introduction: Introduce a small amount of the sample into the mass spectrometer,

typically via a direct insertion probe or after separation by gas chromatography.

Ionization: Bombard the sample with a high-energy electron beam (typically 70 eV) in a high

vacuum. This causes the molecule to lose an electron, forming a molecular ion (M⁺•), which

can then undergo fragmentation.

Mass Analysis: The resulting ions are accelerated and separated based on their m/z ratio by

a mass analyzer (e.g., quadrupole or time-of-flight).

Detection: An electron multiplier detects the ions, and the data is presented as a mass

spectrum, which is a plot of relative ion abundance versus m/z.

Mass Spectral Data and Interpretation
The mass spectrum of N-(4-Methoxyphenyl)-3-oxobutanamide (molar mass 207.23 g/mol )

will show a molecular ion peak and several fragment ion peaks.

m/z Possible Fragment Ion

207 [M]⁺• (Molecular Ion)

165 [M - CH₂=C=O]⁺•

123 [H₂NC₆H₄OCH₃]⁺•

108 [HOC₆H₄NH]⁺•

43 [CH₃CO]⁺

Interpretation:

The peak at m/z 207 corresponds to the molecular ion [C₁₁H₁₃NO₃]⁺•, confirming the

molecular weight of the compound.
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A common fragmentation pathway for amides is the McLafferty rearrangement, which could

lead to the loss of ketene (CH₂=C=O, 42 Da), resulting in a fragment at m/z 165.

Cleavage of the amide bond can lead to the formation of the p-methoxyaniline radical cation

at m/z 123.

Further fragmentation of the m/z 123 ion by loss of a methyl radical can produce the ion at

m/z 108.

The base peak is often observed at m/z 43, corresponding to the stable acetyl cation

[CH₃CO]⁺.

Integrated Spectroscopic Analysis Workflow
The comprehensive characterization of N-(4-Methoxyphenyl)-3-oxobutanamide relies on the

synergistic use of these spectroscopic techniques. The following workflow illustrates a logical

approach to the structural elucidation of this and similar compounds.
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Spectroscopic Analysis Workflow

N-(4-Methoxyphenyl)-3-oxobutanamide Sample
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Caption: A typical workflow for the spectroscopic characterization of an organic compound.
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Conclusion
The spectroscopic data from NMR, IR, and Mass Spectrometry provide a detailed and

consistent picture of the molecular structure of N-(4-Methoxyphenyl)-3-oxobutanamide. ¹H

and ¹³C NMR confirm the connectivity of the carbon and hydrogen framework, IR spectroscopy

identifies the key functional groups, and mass spectrometry establishes the molecular weight

and provides insights into fragmentation patterns. This comprehensive spectroscopic profile is

essential for researchers and professionals in drug development and materials science,

ensuring the identity and purity of this important chemical intermediate.
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The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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